molecular formula C5H5NO4S B181996 (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid CAS No. 31061-24-2

(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No.: B181996
CAS No.: 31061-24-2
M. Wt: 175.16 g/mol
InChI Key: WHBNKGILKCASDH-UHFFFAOYSA-N
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Description

“(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” (CAS# 31061-24-2) is a compound useful for the preparation of novel thiazolidinedione-hydroxamates as Zmp1 inhibitors .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies. For instance, novel derivatives of Mycosidine (3,5-substituted thiazolidine-2,4-diones) are synthesized by Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H5NO4S . The InChI string is InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2, (H,8,9) and the Canonical SMILES string is C1C(=O)N(C(=O)S1)CC(=O)O .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 175.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

  • Antibacterial Activity : Derivatives of (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid, especially those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, have been synthesized and tested against various bacterial strains. They generally show antibacterial activity against Gram-positive bacteria, with some compounds possessing activity similar or higher than commonly used drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Similarly, other derivatives demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity (Alhameed et al., 2019).

  • Antifungal Activity : Certain this compound derivatives are synthesized with the aim of targeting fungal infections. Some compounds showed moderate antibacterial and antifungal activities against various pathogens (Youssef et al., 2015).

  • Anti-Inflammatory and Antioxidant Properties : A series of novel acetamide derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds exhibited both significant anti-inflammatory and antioxidant effects (Koppireddi et al., 2013).

  • Anticonvulsant Activity : Derivatives of this compound have been tested for their anticonvulsant properties. Some compounds demonstrated excellent anticonvulsant activity in models of pentylenetetrazole-induced seizures and maximal electroshock seizure tests (Mishchenko et al., 2020).

  • Aldose Reductase Inhibition : (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids and related compounds have been found to be potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Some derivatives were more effective than the clinical aldose reductase inhibitor, epalrestat (Kučerová-Chlupáčová et al., 2020).

  • α-Glucosidase Inhibition : Some derivatives of this compound are synthesized and evaluated for their α-glucosidase inhibitory activity, which is relevant for managing diabetes. Certain compounds showed very good inhibition levels (Koppireddi et al., 2014).

  • Treatment of Inflammatory Skin Diseases : Thiazolidinedione derivatives of α-lipoic acid, which include the this compound structure, were found to be potent activators of PPARγ, indicating potential for treating inflammatory skin conditions such as dermatitis and psoriasis (Venkatraman et al., 2004).

Future Directions

“(2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid” is a useful compound for the preparation of novel thiazolidinedione-hydroxamates as Zmp1 inhibitors . This suggests potential future directions in the development of these inhibitors.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBNKGILKCASDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377878
Record name (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31061-24-2
Record name (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2,4-Dioxo-1,3-thiazolidin-3-yl)acetic acid participate in multicomponent reactions with isocyanides and acetylene dicarboxylates?

A1: The research article "Three-Component Coupling of Alkyl/Aryl Isocyanides, Acetylene Dicarboxylates and (2,4-Dioxothiazolidin-3-Yl)Acetic Acids" [] describes how this compound acts as a nucleophilic trap in these reactions. Initially, the alkyl/aryl isocyanide reacts with the dialkyl acetylenedicarboxylate to form a reactive intermediate. this compound then attacks this intermediate, leading to the formation of dialkyl (E)-2-{[N-alkyl/aryl-2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetamido]carbonyl}but-2-enedioates. This highlights the compound's reactivity and its utility in constructing complex molecules from readily available starting materials.

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